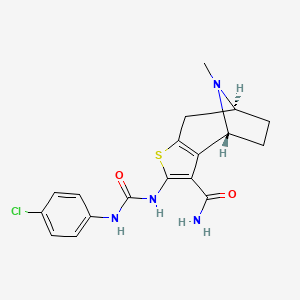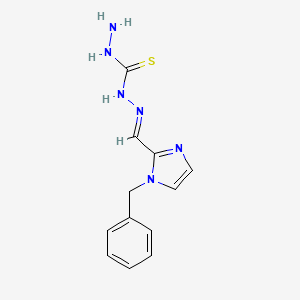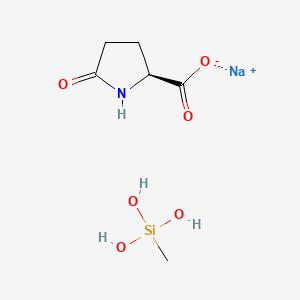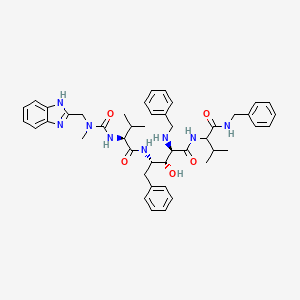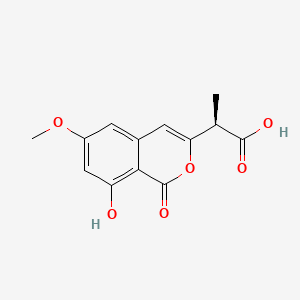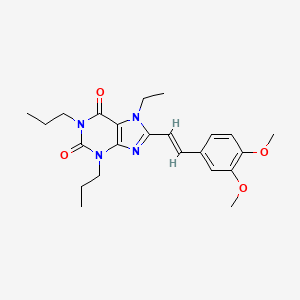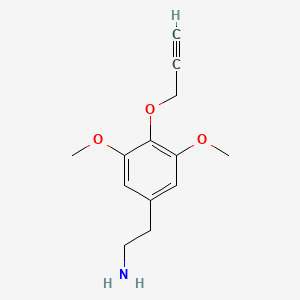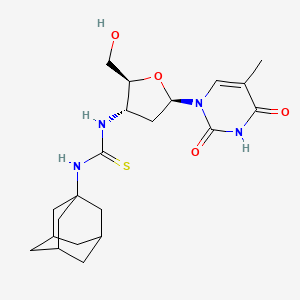
Thymidine, 3'-deoxy-3'-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a sulfur atom and the addition of a tricyclo decylamino group, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Deoxygenation: The 3’-hydroxyl group of thymidine is replaced with a hydrogen atom.
Thioxo Substitution: Introduction of a sulfur atom at the 3’-position.
Amino Group Addition: Attachment of the tricyclo decylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the tricyclo decylamino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products or modified tricyclo decylamino derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated as a potential antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair by causing structural distortions or blocking the action of DNA polymerases. The tricyclo decylamino group may also interact with specific proteins or enzymes, further disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’-position.
2’-Deoxy-5-ethyluridine: Another nucleoside analog with modifications at the 2’- and 5-positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is unique due to the presence of the thioxo and tricyclo decylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Numéro CAS |
132177-77-6 |
|---|---|
Formule moléculaire |
C21H30N4O4S |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C21H30N4O4S/c1-11-9-25(20(28)23-18(11)27)17-5-15(16(10-26)29-17)22-19(30)24-21-6-12-2-13(7-21)4-14(3-12)8-21/h9,12-17,26H,2-8,10H2,1H3,(H2,22,24,30)(H,23,27,28)/t12?,13?,14?,15-,16+,17+,21?/m0/s1 |
Clé InChI |
IQEZABZYUXIOMC-YOMYUQHKSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


